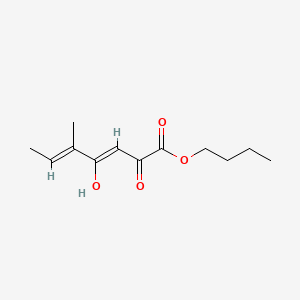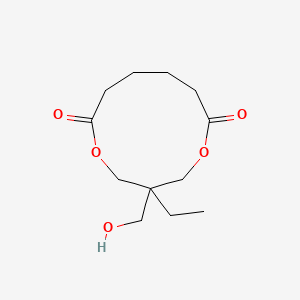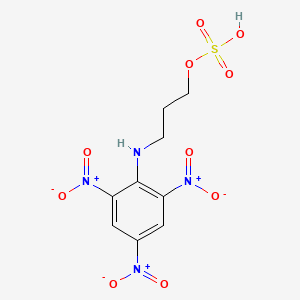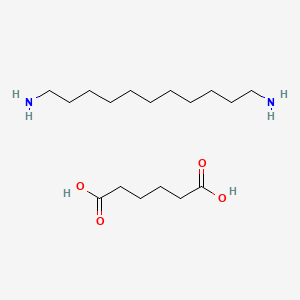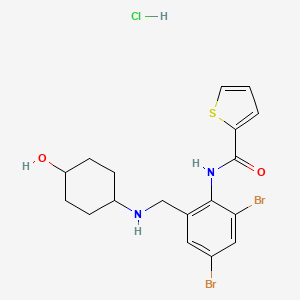
Neltenexine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neltenexine hydrochloride is a compound known for its elastase inhibitory properties. It has been explored for its potential in preventing pulmonary emphysema, a condition characterized by the destruction of the alveoli in the lungs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neltenexine hydrochloride involves several steps, starting from the appropriate aromatic anilide precursors. The reaction conditions typically include the use of solvents like methanol and reagents such as hydrochloric acid to form the hydrochloride salt. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Neltenexine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like methanol or ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted aromatic anilides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Neltenexine hydrochloride exerts its effects primarily through the inhibition of elastase. Elastase is an enzyme that breaks down elastin, a key protein in the extracellular matrix of tissues. By inhibiting elastase, this compound helps to preserve the integrity of elastin and prevent tissue damage. This mechanism is particularly relevant in conditions like pulmonary emphysema, where excessive elastase activity leads to the destruction of alveolar walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nepinalone: Another mucolytic agent used in respiratory disorders.
Nicocodine: A cough suppressant with central action.
Normethadone: A methadone derivative used as a cough suppressant.
Noscapine: An alkaloid used as a cough suppressant
Uniqueness
Neltenexine hydrochloride is unique among these compounds due to its specific elastase inhibitory activity. While other compounds may act as mucolytics or cough suppressants, this compound’s ability to inhibit elastase makes it particularly valuable in preventing tissue damage in conditions like pulmonary emphysema .
Eigenschaften
CAS-Nummer |
99461-80-0 |
|---|---|
Molekularformel |
C18H21Br2ClN2O2S |
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20Br2N2O2S.ClH/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16;/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24);1H |
InChI-Schlüssel |
ZVPWQPVEYLBIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



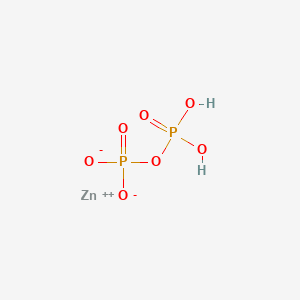
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
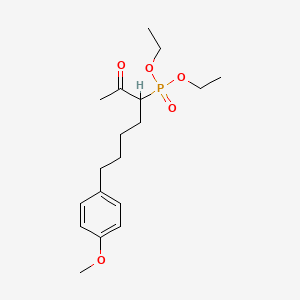
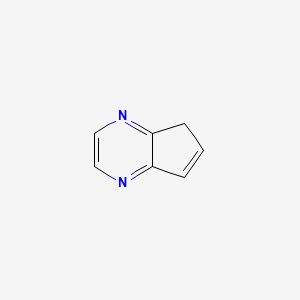


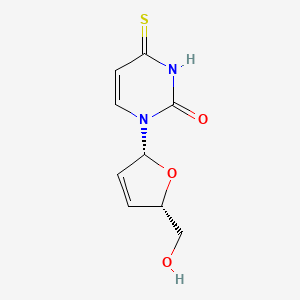
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
